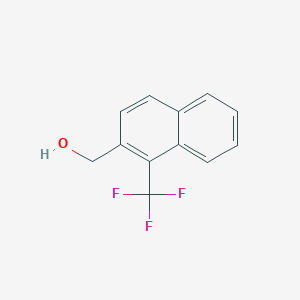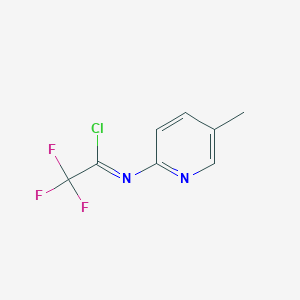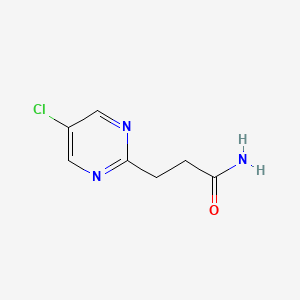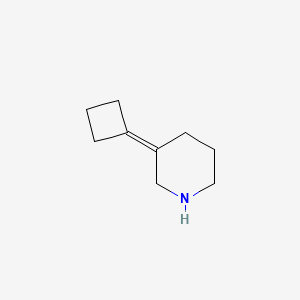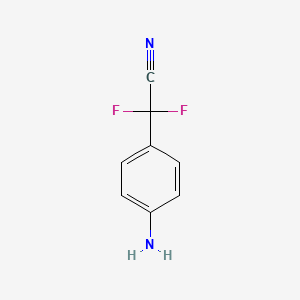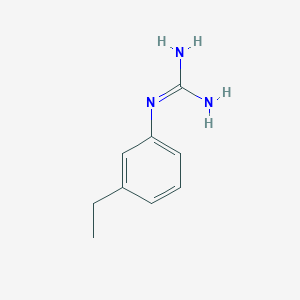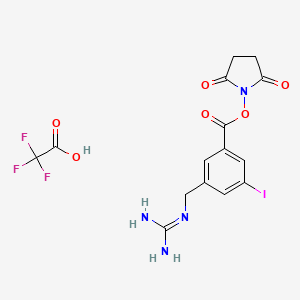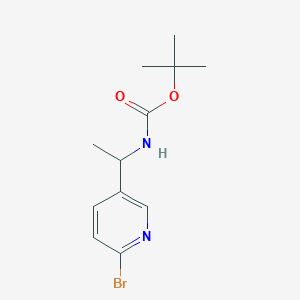
1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a tert-butoxycarbonyl (Boc) protected ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine typically involves the following steps:
Bromination of Pyridine: The starting material, 3-pyridyl, undergoes bromination to introduce a bromine atom at the 6th position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Protection of Ethanamine: The ethanamine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting ethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The brominated pyridine derivative is then coupled with the Boc-protected ethanamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst, a base like potassium carbonate (K2CO3), and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Complex organic molecules with extended carbon chains or rings.
Applications De Recherche Scientifique
1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the Boc-protected amine group can participate in binding interactions, influencing the compound’s biological activity and chemical reactivity.
Comparaison Avec Des Composés Similaires
1-(6-Bromo-3-pyridyl)-4-methylpiperazine: Similar structure with a piperazine ring instead of an ethanamine group.
1-Boc-4-[(6-bromo-3-pyridyl)methyl]piperazine: Contains a piperazine ring and a Boc-protected methyl group.
Uniqueness: 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine is unique due to its specific combination of a brominated pyridine ring and a Boc-protected ethanamine group
Propriétés
Formule moléculaire |
C12H17BrN2O2 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
tert-butyl N-[1-(6-bromopyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(9-5-6-10(13)14-7-9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16) |
Clé InChI |
HXGKAZWMOWMWKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)Br)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)
